molecular formula C11H13N3 B165735 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 135875-10-4

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Cat. No.: B165735
CAS No.: 135875-10-4
M. Wt: 187.24 g/mol
InChI Key: JRCKNPRYSOIYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features a fused ring system combining elements of both imidazole and diazepine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .

Mode of Action

The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s methylsulfonyl group is a key pharmacophore that enables this interaction .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the biochemical pathway that leads to the production of prostaglandins . This disruption can reduce inflammation and pain, as prostaglandins are key mediators of these physiological responses .

Pharmacokinetics

This solubility can influence the compound’s bioavailability and distribution within the body .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . In vitro and in vivo studies have shown that the compound has a dose-dependent anti-nociceptive (pain-relieving) activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with glyoxal, followed by cyclization with a suitable reagent to form the diazepine ring . The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: It shows promise in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which combines elements of both imidazole and diazepine. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11-5-6-12-7-8-14(10)11/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCKNPRYSOIYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567617
Record name 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135875-10-4
Record name 2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers focus on developing a new synthetic route for substituted 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] The authors aimed to provide a convenient and regioselective method for synthesizing these compounds.

Q2: Are there any details about the specific applications of the synthesized compounds?

A2: No, the research papers primarily focus on the synthesis methodology and do not delve into the specific applications of the synthesized 2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepines. [, ] Further research would be needed to explore potential applications in various fields.

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